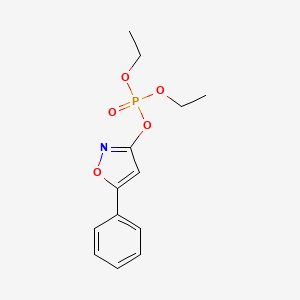

Diethyl (5-phenylisoxazol-3-yl) phosphate

Descripción general

Descripción

Diethyl (5-phenylisoxazol-3-yl) phosphate is a versatile chemical compound with the molecular formula C₁₃H₁₆NO₅P and a molecular weight of 297.244 g/mol . It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its unique structure, which includes a phenyl group attached to an isoxazole ring, further bonded to a phosphate ester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate typically involves the reaction of 5-phenylisoxazole with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Diethyl (5-phenylisoxazol-3-yl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler phosphates.

Substitution: The phenyl group or the isoxazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phosphate, while reduction may produce simpler phosphates or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Diethyl (5-phenylisoxazol-3-yl) phosphate has been investigated for its anticancer properties. In a study published in the Chemistry and Pharmacology Bulletin, researchers found that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Study :

A recent study focused on the synthesis of derivatives of this compound and their evaluation against breast cancer cells. The results indicated that certain derivatives had enhanced potency compared to the parent compound, highlighting the importance of structural modifications for improved therapeutic efficacy .

Enzyme Inhibition

2.1 Acetylcholinesterase Inhibition

This compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit this enzyme was demonstrated in vitro, indicating potential for therapeutic applications .

Data Table: Enzyme Inhibition Activity

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

| Donepezil | 10.0 | Acetylcholinesterase |

Protein Biology Applications

This compound is utilized in various protein biology applications, including:

- Protein Labeling and Modification : It serves as a reagent for labeling proteins, facilitating studies on protein interactions and functions.

- Western Blotting : This compound can be used in Western blotting protocols to detect specific proteins within complex mixtures .

Synthesis of Isoxazole Derivatives

The compound is also valuable in organic synthesis, particularly in the creation of isoxazole derivatives through various chemical reactions. Its unique structure allows it to participate in cycloaddition reactions, which are essential for synthesizing complex organic molecules .

Mecanismo De Acción

The mechanism of action of Diethyl (5-phenylisoxazol-3-yl) phosphate involves its interaction with the 30S ribosomal subunit in cells. By binding to this subunit, the compound prevents the formation of the initiation complex between aminoacyl tRNA and mRNA, thereby inhibiting protein synthesis . This mechanism is crucial for its applications in both biological research and potential therapeutic development.

Comparación Con Compuestos Similares

- Diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate

- Diethyl 5-phenyl-3-isoxazolyl phosphate

- Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester

Comparison: Diethyl (5-phenylisoxazol-3-yl) phosphate is unique due to its specific structure, which includes a phenyl group attached to an isoxazole ring bonded to a phosphate ester. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, its ability to inhibit protein synthesis by targeting the 30S ribosomal subunit is a unique feature that sets it apart from other phosphates and isoxazole derivatives .

Actividad Biológica

Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS No. 32306-29-9) is a compound that exhibits significant biological activity, primarily as an acetylcholinesterase inhibitor and a potential agent for therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₁₃H₁₆NO₅P

- Molecular Weight : 297.244 g/mol

- InChIKey : VLBRWDJSOHOVGF-UHFFFAOYSA-N

This compound functions primarily by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The compound has also been shown to interact with the 30S ribosomal subunit, thereby inhibiting protein synthesis in human hepatoma cells.

Biological Activity

-

Anticancer Properties :

- Research indicates that organophosphonates, including derivatives of diethyl phosphate, exhibit anticancer activity. For example, studies have shown that certain phosphonates can induce apoptosis in leukemia cell lines by causing cell cycle arrest and differentiation .

- This compound has been investigated for its potential to inhibit cellular protein synthesis, which may contribute to its anticancer effects.

- Insecticidal Activity :

-

Neurotoxic Effects :

- Similar to other organophosphates, this compound can exhibit neurotoxic effects due to its mechanism of AChE inhibition. This raises concerns regarding its safety profile for human exposure and environmental impact.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | AChE inhibitor, ribosomal interaction | Anticancer, insecticidal |

| Diethyl 5-phenyl-1,2-oxazol-3-yl phosphate | AChE inhibitor | Lesser studied, potential insecticide |

| Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | AChE inhibitor | Anticancer properties noted |

Case Studies and Research Findings

- Study on Anticancer Activity :

- Insecticide Development :

Propiedades

IUPAC Name |

diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBRWDJSOHOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186043 | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32306-29-9 | |

| Record name | Isoxathion-oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32306-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Isoxathion oxon considered a potent insecticide, and how does its activity compare to other organophosphate compounds?

A1: Isoxathion oxon exhibits strong inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. This inhibition disrupts nerve function in insects, leading to their death. [, ] Research has identified Isoxathion oxon as the most potent inhibitor among 35 insecticides tested, including various organophosphates and carbamates. Its potency, measured as p(IC50), was determined to be 8.2, significantly higher than other compounds examined. [] This high potency stems from its oxon structure (P=O), which generally displays significantly greater inhibitory activity (hundreds to thousands of times) compared to their thiono (P=S) counterparts. []

Q2: Can Isoxathion oxon pose a risk to human health through contaminated water sources?

A2: While the provided research focuses on Isoxathion oxon's insecticidal properties, its potent AChE inhibition raises concerns about potential human health risks. A study utilizing human red blood cells demonstrated the ability to detect Isoxathion oxon in water samples at extremely low concentrations (100 ng/L). [] This detection limit, even in the presence of chlorine disinfection levels commonly used in water treatment, highlights the compound's persistence and potential for human exposure through contaminated water. Inhibiting AChE in humans can disrupt nerve function, potentially leading to adverse health effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.